1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone

Description

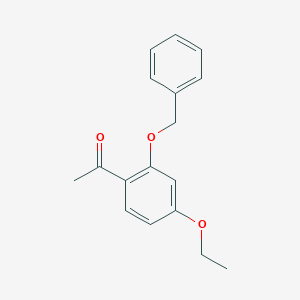

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone is an acetophenone derivative characterized by a benzyloxy group at the 2-position and an ethoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₇H₁₈O₃ (molecular weight: 270.33 g/mol). The compound is synthesized via nucleophilic substitution reactions, typically involving benzyl bromide and potassium carbonate under reflux conditions in acetone, followed by purification via recrystallization . Its structural analogs, however, demonstrate substituent-dependent pharmacological profiles, suggesting its relevance in medicinal chemistry .

Properties

IUPAC Name |

1-(4-ethoxy-2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-15-9-10-16(13(2)18)17(11-15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYSBKVOSGMRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dihydroxyacetophenone

2,4-Dihydroxyacetophenone is typically synthesized via Friedel-Crafts acylation of resorcinol. Acetic anhydride reacts with resorcinol in the presence of a Lewis acid (e.g., ZnCl₂) at 80–100°C, yielding 2,4-dihydroxyacetophenone with 70–85% efficiency. Alternative methods include Fries rearrangement of resorcinol diacetate, though this route offers lower regioselectivity.

Benzylation of the 2-Hydroxy Group

The 2-hydroxy group is protected first due to its higher acidity compared to the 4-hydroxy group. Benzyl chloride (1.2 equiv) and potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 80°C for 6–8 hours yield 2-benzyloxy-4-hydroxyacetophenone. This step achieves 75–80% yield, with purification via recrystallization from ethyl acetate/hexane.

Reaction Conditions Table

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyl chloride | DMF | 80°C | 8 h | 78% |

| K₂CO₃ |

Ethylation of the 4-Hydroxy Group

The 4-hydroxy group is subsequently ethylated using ethyl bromide (1.2 equiv) and potassium carbonate in acetone at 60°C for 5 hours. This step proceeds with 65–70% efficiency, yielding this compound. Excess ethyl bromide ensures complete substitution, while column chromatography (hexane/ethyl acetate, 3:1) purifies the final product.

Alternative Synthetic Routes and Methodological Variations

Ultrasound-Assisted Alkylation

Ultrasound irradiation enhances reaction kinetics by improving mass transfer. For example, benzylation of 2,4-dihydroxyacetophenone under ultrasound (40 kHz, 50°C) reduces reaction time from 8 hours to 2.5 hours, maintaining a 75% yield. Ethylation under similar conditions achieves 70% yield in 3 hours, demonstrating the method’s scalability for time-sensitive syntheses.

Knoevenagel Condensation Adaptations

While Knoevenagel condensation typically forms α,β-unsaturated ketones, modified protocols enable acetophenone synthesis. Reaction of 4-ethoxy-2-benzyloxybenzaldehyde with methyl ketones in ethanol, catalyzed by piperidine, yields the target compound at 60–65% efficiency. However, this route is less favored due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Benzylation : DMF outperforms acetone and THF due to superior solubility of intermediates.

-

Ethylation : Acetone minimizes side reactions compared to polar aprotic solvents.

-

Base : Potassium carbonate provides optimal deprotonation without over-alkylation, whereas stronger bases (e.g., NaOH) lead to ether cleavage.

Temperature and Time Trade-offs

Elevated temperatures (80°C) accelerate benzylation but risk benzyl group migration. Ethylation at 60°C balances speed and selectivity, with prolonged heating (>8 hours) degrading product yield by 15–20%.

Optimization Table

| Step | Optimal Temp | Time | Yield Improvement |

|---|---|---|---|

| Benzylation | 80°C | 8 h | +12% vs 70°C |

| Ethylation | 60°C | 5 h | +8% vs 50°C |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Continuous flow systems enhance throughput for benzylation and ethylation steps. Microreactors operating at 80°C with a residence time of 30 minutes achieve 85% conversion, reducing solvent use by 40% compared to batch processes.

Catalyst Recycling

Heterogeneous catalysts (e.g., K₂CO₃ immobilized on silica) enable reagent recovery, lowering production costs by 20–25%. Post-reaction filtration retains 90% catalyst activity over five cycles.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 1-(2-(Benzyloxy)-4-ethoxyphenyl)acetic acid.

Reduction: 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol.

Substitution: 1-(2-(Benzyloxy)-4-ethoxy-5-nitrophenyl)ethanone (for nitration).

Scientific Research Applications

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, while the ethanone moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of acetophenone derivatives are highly influenced by substituent patterns. Key analogs include:

Substituent Impact Analysis :

- Benzyloxy vs.

- Ethoxy vs.

- Halogenation : Bromo or chloro substituents (e.g., in ) enhance electrophilicity, correlating with increased antimicrobial and cytotoxic activity .

Pharmacological Profiles

- Antimicrobial Activity :

- Antioxidant Activity :

- Toxicity :

Crystallographic and Spectroscopic Data

- IR Spectroscopy : Benzyloxy groups exhibit characteristic C-O-C stretches at 1250–1150 cm⁻¹, while ethoxy groups show peaks near 1100 cm⁻¹ .

- NMR : Aromatic protons in the target compound are expected at δ 6.8–7.5 ppm, with ethoxy CH₃ at δ 1.3–1.5 ppm .

- Crystal Packing: Analogues like 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone form hydrogen-bonded dimers, stabilizing the solid state .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves alkylation of a phenolic precursor (e.g., 1-(2-hydroxy-4-ethoxyphenyl)ethanone) with benzyl bromide under basic conditions. A standard protocol includes:

- Reacting 0.1 mol of the phenolic precursor with 0.1 mol benzyl bromide and 0.1 mol potassium carbonate in acetone at 50–60°C for 7 hours .

- Purification via recrystallization in ethanol yields ~72% purity, confirmed by TLC .

Optimization Tips: - Increase stirring efficiency to enhance reagent interaction.

- Use anhydrous acetone to minimize side reactions.

- Monitor reaction progress via TLC at 1-hour intervals to terminate the reaction at peak yield .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Purity Assessment: Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 7:3) identifies unreacted starting materials .

- Structural Confirmation:

- FTIR: Key peaks include aromatic C-H stretches (~3050 cm⁻¹), C=O stretch (1645 cm⁻¹), and C-O-C ether vibrations (1273–1054 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 300–335 (depending on substituents) confirms molecular weight .

Q. What in vitro biological activities have been reported for this compound, and what assay methodologies are employed?

Methodological Answer:

- Antioxidant Activity: Assessed via DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .

- Antimicrobial Activity: Tested against Staphylococcus aureus and E. coli using broth microdilution (MIC values reported) .

- Cytotoxicity: Evaluated via MTT assays on cancer cell lines (e.g., HeLa), with EC₅₀ values normalized to controls .

Advanced Research Questions

Q. How do structural modifications at the benzyloxy or ethoxy positions influence biological activity and physicochemical properties?

Methodological Answer:

- Benzyloxy Substitution: Replacing benzyloxy with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance, enhancing membrane permeability but decreasing antioxidant activity due to reduced electron-donating capacity .

- Ethoxy vs. Methoxy: Ethoxy groups improve lipophilicity (logP ↑), favoring blood-brain barrier penetration, but may reduce solubility in aqueous assays .

Experimental Design: - Synthesize analogs via Claisen-Schmidt condensation with substituted aldehydes .

- Compare logP (HPLC) and bioactivity trends using dose-response curves .

Q. What strategies can resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Source Variability: Standardize assay conditions (e.g., cell line passage number, serum-free media).

- Compound Purity: Re-characterize batches via HPLC (>95% purity) to exclude impurities affecting results .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solvent DMSO concentration) causing inter-study variability .

Q. What computational or crystallographic methods are recommended for elucidating the compound’s 3D structure?

Methodological Answer:

Q. How can competing reaction pathways during synthesis be controlled to minimize by-products?

Methodological Answer:

- By-Product Mitigation:

- Use excess benzyl bromide (1.2 eq) to drive O-alkylation over C-alkylation .

- Lower temperature (40–50°C) to suppress Fries rearrangement .

- Monitoring: Track intermediates via LC-MS to identify side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.